5-Fluoro-6-methylpicolinonitrile

Description

BenchChem offers high-quality 5-Fluoro-6-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

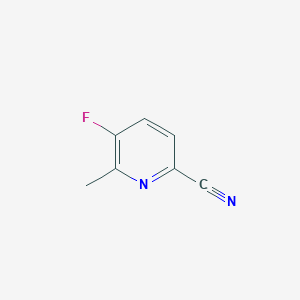

5-fluoro-6-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESOLAIEKVKOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735669 |

Source

|

| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-64-8 |

Source

|

| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-6-methylpicolinonitrile: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Pyridine Building Block

5-Fluoro-6-methylpicolinonitrile is a functionalized heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its structure, which incorporates a pyridine ring, a nitrile group, a fluorine atom, and a methyl group, provides a unique combination of electronic properties and reactive sites. The presence of the fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity in derivative molecules. The electron-withdrawing nature of both the pyridine nitrogen and the nitrile group activates the ring system, making it a valuable intermediate for the synthesis of more complex molecular architectures[1]. This guide provides a comprehensive overview of its chemical and physical properties, outlines synthetic strategies, and discusses its role as a key building block in the development of active pharmaceutical ingredients (APIs) and agrochemicals[1].

Physicochemical and Structural Characteristics

The specific arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical properties. The nitrile group and the fluorine atom are key functional handles for subsequent chemical transformations.

Core Properties

A summary of the fundamental properties of 5-Fluoro-6-methylpicolinonitrile is presented below. While specific experimental data for properties such as melting and boiling points are not extensively published in peer-reviewed literature, computed properties and data from commercial suppliers provide a reliable estimation.

| Property | Value | Source(s) |

| CAS Number | 915720-64-8 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| IUPAC Name | 5-Fluoro-6-methylpyridine-2-carbonitrile | N/A |

| Physical Form | Solid | [2] |

| Storage | Room temperature, under inert atmosphere | [1][2] |

Chemical Structure

The structure of 5-Fluoro-6-methylpicolinonitrile is characterized by a pyridine ring substituted at the 2-, 5-, and 6-positions.

Caption: Chemical structure of 5-Fluoro-6-methylpicolinonitrile.

Synthesis and Reactivity

The synthesis of 5-Fluoro-6-methylpicolinonitrile is not widely detailed in publicly accessible literature; however, its structure suggests a synthetic strategy rooted in the well-established chemistry of pyridine derivatives. A plausible approach involves the construction of the substituted pyridine ring followed by functional group manipulations.

Plausible Synthetic Pathway

A logical synthetic route would likely involve a multi-step process, potentially starting from a simpler, commercially available pyridine derivative. One common method for introducing a nitrile group to a pyridine ring is through the dehydration of a corresponding amide or aldoxime. The fluorine and methyl groups could be introduced through various established methods in heterocyclic chemistry.

A key reaction for the functionalization of fluorinated pyridines is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, being a good leaving group and activated by the electron-withdrawing pyridine ring, can be displaced by a variety of nucleophiles. This reactivity is central to the utility of 5-Fluoro-6-methylpicolinonitrile as an intermediate.

Caption: Plausible synthetic and reactivity workflow for 5-Fluoro-6-methylpicolinonitrile.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

This protocol describes a general procedure for the SNAr reaction on a fluoropyridine substrate, which is a principal reaction for utilizing 5-Fluoro-6-methylpicolinonitrile. The specific nucleophile, solvent, and temperature will vary depending on the desired product.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-6-methylpicolinonitrile (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Addition of Reagents: Add the desired nucleophile (1.1 to 1.5 equivalents) to the solution. If the nucleophile is not a strong base, a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine) may be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically ranging from 80 °C to 150 °C). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridine derivative.

Applications in Industry

5-Fluoro-6-methylpicolinonitrile serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries[1].

Pharmaceutical Development

The fluorinated pyridine scaffold is a common feature in many biologically active molecules. The unique properties imparted by the fluorine atom can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This intermediate is valuable for creating compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer agents[1]. The nitrile group can be a precursor to other functional groups, such as amines or carboxylic acids, allowing for a wide range of molecular diversity in drug discovery programs.

Agrochemical Synthesis

In the agrochemical sector, 5-Fluoro-6-methylpicolinonitrile is utilized in the development of novel pesticides and herbicides[1]. The incorporation of a fluorinated pyridine moiety can enhance the efficacy and selectivity of the final product. The reactivity of the molecule allows for its integration into larger, more complex structures with specific biological activities against pests or weeds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Fluoro-6-methylpicolinonitrile. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Fluoro-6-methylpicolinonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive fluorine atom on the pyridine ring, make it a key building block for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and development.

References

-

MySkinRecipes. 5-Fluoro-6-methylpicolinonitrile. [Link]

Sources

CAS number and IUPAC name for 5-Fluoro-6-methylpicolinonitrile

An In-Depth Technical Guide to 5-Fluoro-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-6-methylpicolinonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, synthesis, mechanistic considerations, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Physicochemical Properties

5-Fluoro-6-methylpicolinonitrile, also known by its IUPAC name 5-fluoro-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecules with specific biological activities.[1]

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, offering a versatile handle for molecular elaboration. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding, and modulate the pKa of the pyridine ring.[2] The methyl group provides a point of steric influence and can be involved in hydrophobic interactions within a binding pocket.

Table 1: Physicochemical and Registry Information

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-6-methylpyridine-2-carbonitrile | PubChem |

| CAS Number | 915720-64-8 | [1][3] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1][4][5] |

| Appearance | Not specified, likely a solid | - |

| Purity | Typically ≥95.0% | [4] |

| Storage | Store at room temperature in a dry, sealed place. | [1][4] |

| MDL Number | MFCD18258166 | [1][4] |

| InChI Key | WESOLAIEKVKOEO-UHFFFAOYSA-N | [4] |

| SMILES | N#CC1=NC(C)=C(F)C=C1 | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-Fluoro-6-methylpicolinonitrile is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic route can be designed based on established pyridine chemistry, likely starting from a more readily available substituted pyridine. A common strategy involves the cyanation of a corresponding 2-halopyridine.

Proposed Synthetic Workflow: Palladium-Catalyzed Cyanation

This protocol outlines a robust method for the synthesis of the title compound from 2-chloro-5-fluoro-6-methylpyridine. The choice of a palladium-catalyzed cross-coupling reaction is based on its high functional group tolerance, efficiency, and scalability.

Caption: Palladium-catalyzed cyanation workflow for synthesis.

Step-by-Step Experimental Protocol

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask, add 2-chloro-5-fluoro-6-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove palladium black.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Fluoro-6-methylpicolinonitrile.

Causality Behind Experimental Choices

-

Catalyst System (Pd₂(dba)₃/dppf): This combination is highly effective for cyanation reactions. Pd₂(dba)₃ is a stable Pd(0) source, while dppf is a bulky electron-rich ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle and prevents catalyst deactivation.

-

Cyanide Source (Zn(CN)₂): Zinc cyanide is used as it is less toxic and less hygroscopic than other cyanide sources like KCN or NaCN. It requires a higher temperature for the transmetalation step but provides a safer and more controlled reaction.

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is chosen to ensure all reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is crucial to prevent its oxidation and deactivation, which would lead to low yields.

Applications in Drug Discovery and Development

5-Fluoro-6-methylpicolinonitrile serves as a crucial building block for synthesizing novel pharmaceutical compounds.[1] Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets like enzymes and receptors.[1]

Role as a Pharmacophore Scaffold

The compound's substituted pyridine ring is a common motif in medicinal chemistry. For example, related fluorinated pyridine structures have been central to the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for treating psychiatric and neurodegenerative disorders.[6] The fluorine atom in the 5-position can significantly influence the molecule's interaction with the receptor, potentially increasing binding affinity and improving metabolic stability.[2]

Caption: Role as a versatile scaffold in chemical synthesis.

Utility in Agrochemicals

Beyond pharmaceuticals, this compound is employed in the synthesis of modern pesticides and herbicides.[1] The toxophoric properties of the fluorinated pyridine nitrile scaffold can be tuned to achieve high efficacy and selectivity against specific pests or weeds while aiming for lower environmental impact.

Safety, Handling, and Storage

Proper handling of 5-Fluoro-6-methylpicolinonitrile is essential to ensure laboratory safety. Although a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, related compounds provide a strong basis for hazard assessment.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[7] In case of fire, use CO₂, dry chemical, or foam for extinction.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Hazard Profile (Inferred from Analogs):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

In case of exposure, seek immediate medical attention. Ensure that eyewash stations and safety showers are readily accessible.[8]

Conclusion

5-Fluoro-6-methylpicolinonitrile is a high-value chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique substitution pattern provides a robust scaffold that can be readily functionalized to generate libraries of novel compounds. Understanding its synthesis, reactivity, and handling requirements allows researchers to fully leverage its capabilities in creating next-generation therapeutic agents and crop protection solutions.

References

-

5-Fluoro-6-methylpicolinonitrile - MySkinRecipes. [Link]

-

PI-46187 5-Fluoro-6-methylpicolinonitrile (915720-64-8) - Pi Chemicals System. [Link]

-

5-Fluoro-6-methylpicolinonitrile - BIOFOUNT. [Link]

-

5-Fluoro-6-methylpicolinaldehyde | C7H6FNO | CID 44754863 - PubChem. [Link]

-

Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC - PubMed Central. [Link]

Sources

- 1. 5-Fluoro-6-methylpicolinonitrile [myskinrecipes.com]

- 2. Buy 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile [smolecule.com]

- 3. 915720-64-8|5-Fluoro-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]

- 4. Pi Chemicals System - PI-46187 5-Fluoro-6-methylpicolinonitrile (915720-64-8) [internal.pipharm.com]

- 5. 915720-64-8|5-Fluoro-6-methylpicolinonitrile|5-Fluoro-6-methylpicolinonitrile|-范德生物科技公司 [bio-fount.com]

- 6. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fi [fishersci.fi]

- 10. 5-Fluoro-6-methylpicolinaldehyde | C7H6FNO | CID 44754863 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Fluoro-6-methylpicolinonitrile

Executive Summary

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development.[1][2] 5-Fluoro-6-methylpicolinonitrile (5F-6M-PN) represents one such compound, emerging from the vast chemical space of heterocyclic compounds.[3] Its structure, featuring a picolinonitrile core, is prevalent in a variety of biologically active agents, suggesting significant, yet uncharacterized, therapeutic potential.[4][5][6] Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][7] This guide presents a structured, multi-phase experimental strategy to rigorously elucidate the potential mechanism of action (MOA) of 5F-6M-PN. The central hypothesis of this guide is that 5F-6M-PN functions as a kinase inhibitor, a common mechanism for molecules containing the pyridine scaffold.[8][9] Specifically, we propose a focused investigation into its potential role as an inhibitor of the Janus kinase (JAK) family, a critical mediator of cytokine signaling often implicated in inflammatory diseases and cancers.[10][11][12] This document provides field-proven, self-validating experimental protocols—from broad-based screening to specific cellular assays—designed to identify the molecular target, validate engagement within a cellular context, and characterize the downstream functional consequences of its activity.

Part 1: Structural Rationale and Physicochemical Profile

The chemical architecture of 5F-6M-PN provides a strong rationale for investigating its activity as a kinase inhibitor. The pyridine ring is a foundational scaffold in numerous FDA-approved kinase inhibitors.[5] The nitrile (-C≡N) group can act as a key hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and modulate metabolic stability. These features are hallmarks of modern kinase inhibitor design.[13][14]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₇H₅FN₂ | Defines the elemental composition and molecular weight.[3] |

| Molecular Weight | 136.13 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).[3] |

| XLogP3 | 1.1 | Indicates optimal lipophilicity for cell membrane permeability.[15] |

| Hydrogen Bond Donors | 0 | Fewer donors can improve membrane passage. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and nitrile group can form key interactions with a target protein. |

| Polar Surface Area | 30 Ų | A low polar surface area is associated with good cell permeability.[15] |

Table 1: Predicted physicochemical properties of 5-Fluoro-6-methylpicolinonitrile.

Part 2: A Phased Experimental Strategy for MOA Elucidation

A logical, phased approach is critical to efficiently navigate the complexities of MOA determination, starting with broad screening and progressively focusing on specific, hypothesis-driven assays.[16][17]

Figure 1: Phased experimental workflow for MOA elucidation.

Phase I: Target Identification and Direct Engagement Validation

The initial phase aims to identify the primary protein target(s) of 5F-6M-PN and confirm direct physical interaction in a physiological context.

1. Broad Kinase Panel Screening

-

Rationale: To efficiently screen 5F-6M-PN against a large, diverse panel of human kinases (e.g., >400 kinases). This unbiased, high-throughput approach serves to identify the most promising primary targets for further investigation.[8][18]

-

Methodology: The compound is tested at a fixed concentration (e.g., 1 µM) in biochemical assays that measure the enzymatic activity of each kinase. The percentage of inhibition is calculated relative to a control.

-

Expected Outcome: A shortlist of kinases that are significantly inhibited by 5F-6M-PN, guiding the next steps of the investigation.

2. Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is a powerful biophysical assay that verifies target engagement within intact, live cells.[19][20][21] The principle is that a protein becomes more thermally stable when bound to a ligand (the drug).[22][23] This experiment is crucial to confirm that the compound reaches and binds to its putative target in a complex cellular environment.[21]

-

Protocol: CETSA for Target Engagement

-

Cell Treatment: Culture relevant cells (e.g., a cell line known to depend on JAK signaling, like HEL cells) and treat them with 5F-6M-PN (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[22]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or mild detergents to release soluble proteins.

-

Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, stable protein fraction and analyze by Western blot using an antibody specific to the target kinase identified in the initial screen.

-

Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, direct engagement.[23]

-

3. Isothermal Titration Calorimetry (ITC)

-

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[24][25][26] This gold-standard biophysical assay provides definitive confirmation of a direct interaction and quantifies its strength.[27]

-

Protocol: ITC for Binding Affinity

-

Preparation: Prepare a solution of the purified recombinant target kinase (titrand) in the calorimeter cell and a solution of 5F-6M-PN (titrant) in the injection syringe, using the same buffer for both.

-

Titration: Perform a series of small, sequential injections of the 5F-6M-PN solution into the protein solution at a constant temperature.

-

Heat Measurement: The instrument precisely measures the minute heat changes that occur after each injection as the compound binds to the protein.[26]

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding constant (Ka, from which Kd is derived) and other thermodynamic parameters.[27]

-

Phase II: Cellular Pathway Analysis

Once a direct target is validated, the next phase investigates the immediate downstream consequences of target inhibition within the cell's signaling network. Assuming 5F-6M-PN inhibits a JAK kinase, we would probe the canonical JAK-STAT pathway.

Figure 2: Hypothesized inhibition of the JAK-STAT pathway by 5F-6M-PN.

1. Western Blotting for Downstream Phosphorylation

-

Rationale: To determine if 5F-6M-PN inhibits the catalytic activity of its target kinase in a cellular context. For a JAK inhibitor, this would mean a reduction in the phosphorylation of its direct substrate, the STAT protein.[10] Western blotting is a standard technique to detect and quantify changes in protein phosphorylation.[28][29]

-

Protocol: Analysis of STAT Phosphorylation

-

Cell Culture and Treatment: Seed cells (e.g., TF-1 cells) and serum-starve overnight. Pre-treat cells with various concentrations of 5F-6M-PN for 1-2 hours.

-

Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin or IL-3) for a short period (15-30 minutes) to activate the JAK-STAT pathway.

-

Lysis: Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[30]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated STAT (p-STAT). Subsequently, strip the membrane and re-probe with an antibody for total STAT to serve as a loading control.[28][29]

-

Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[30] Quantify band intensities to determine the ratio of p-STAT to total STAT. A dose-dependent decrease in this ratio indicates successful inhibition of the upstream JAK kinase.

-

Phase III: In Vitro Functional Assays

The final phase connects the molecular mechanism (target inhibition and pathway modulation) to a measurable cellular phenotype, such as effects on cell proliferation or survival.

1. Cell Viability/Proliferation Assay

-

Rationale: To assess the functional consequence of target inhibition on cell fate. If the inhibited kinase is critical for cell proliferation or survival, treatment with 5F-6M-PN should lead to a decrease in viable cells.

-

Methodology: Seed a cancer cell line known to be dependent on the target pathway (e.g., a leukemia cell line with a constitutively active JAK2 mutation). Treat the cells with a serial dilution of 5F-6M-PN for 48-72 hours. Add a viability reagent (e.g., MTS or MTT) and measure the absorbance or fluorescence.

-

Expected Outcome: A dose-response curve from which an IC50 (half-maximal inhibitory concentration) value can be calculated, quantifying the compound's potency in a functional cellular context.

Part 4: Data Synthesis and Mechanistic Conclusion

The successful execution of this three-phased approach will yield a comprehensive dataset.

-

Phase I will have identified a specific kinase target and confirmed that 5F-6M-PN can physically bind to it within living cells.

-

Phase II will have demonstrated that this binding event translates into the inhibition of the kinase's catalytic activity, evidenced by reduced phosphorylation of its immediate downstream substrate.

-

Phase III will have linked this pathway-level inhibition to a clear cellular outcome, such as the inhibition of cancer cell proliferation.

Collectively, these results would provide strong, multi-faceted evidence to build a robust model for the mechanism of action of 5-Fluoro-6-methylpicolinonitrile as a novel inhibitor of the identified kinase, thereby validating its potential for further preclinical and clinical development.[16]

References

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available from: [Link]

-

Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

-

Swinney, D. C. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. Available from: [Link]

-

Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available from: [Link]

-

Kumar, K. S., et al. (2011). Biological activities of quinoline derivatives. PubMed. Available from: [Link]

-

Roskoski, R. Jr. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available from: [Link]

-

CETSA. CETSA. Available from: [Link]

-

Ganesan, S., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available from: [Link]

-

Wikipedia. Janus kinase inhibitor. Available from: [Link]

-

MySkinRecipes. 5-Fluoro-6-methylpicolinonitrile. Available from: [Link]

-

Chaires, J. B. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). The Drug Development Process. Available from: [Link]

-

Pikkelytė, A., & Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

-

Creative Diagnostics. Western Blot-Preparation Protocol. Available from: [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

-

Chemical-Kinomics. Drug Discovery - Inhibitor. Available from: [Link]

-

DermNet. Janus kinase inhibitors. Available from: [Link]

-

Hristovski, D., et al. (2012). Identifying Novel Drug Indications through Automated Reasoning. PMC - NIH. Available from: [Link]

-

PubChem. 5-Fluoro-6-methylpicolinaldehyde. Available from: [Link]

-

Cambridge Healthtech Institute. Kinase Inhibitor Discovery. Available from: [Link]

-

Romiti, R., et al. (2021). JAK-STAT pathway inhibitors in dermatology. PubMed Central. Available from: [Link]

-

Quiroz-Florentino, H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

Ratanghayra, N. (2022). Expediting Drug Discovery Using Novel Target-Based Approaches. Technology Networks. Available from: [Link]

-

PubChem. 5-Amino-6-methylpicolinonitrile. Available from: [Link]

-

TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

-

Vanden Heuvel, J. (2024). How to Better Predict Potential Drug Interactions Early in the Discovery Process. YouTube. Available from: [Link]

-

Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Available from: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

-

Awad, H. M., et al. (2018). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. Available from: [Link]

-

Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available from: [Link]

-

Anderson, L. A. (2023). What are JAK inhibitors and how do they work?. Drugs.com. Available from: [Link]

-

El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available from: [Link]

-

Bye, A. P., et al. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

Sources

- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. 5-Fluoro-6-methylpicolinonitrile [myskinrecipes.com]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. dermnetnz.org [dermnetnz.org]

- 13. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 14. Buy 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile [smolecule.com]

- 15. 5-Fluoro-6-methylpicolinaldehyde | C7H6FNO | CID 44754863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]

- 18. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 19. CETSA [cetsa.org]

- 20. news-medical.net [news-medical.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 27. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

comprehensive literature review on fluorinated picolinonitriles

An In-Depth Technical Guide to Fluorinated Picolinonitriles: Synthesis, Properties, and Applications

Abstract

Fluorinated picolinonitriles represent a pivotal class of heterocyclic compounds, garnering significant attention across the scientific community, particularly within drug discovery and materials science. The strategic incorporation of fluorine into the picolinonitrile scaffold imparts unique physicochemical properties that can profoundly enhance molecular performance. This guide provides a comprehensive overview of the synthesis, characterization, and application of these valuable molecules. We delve into the nuanced effects of fluorination on properties such as metabolic stability, lipophilicity, and binding affinity. A detailed exploration of synthetic methodologies is presented, offering practical, step-by-step protocols for key transformations. Furthermore, this document examines the burgeoning role of fluorinated picolinonitriles as covalent inhibitors in medicinal chemistry and their emerging applications in agrochemicals and advanced materials. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated picolinonitriles in their work.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The picolinonitrile framework, a pyridine ring substituted with a cyano group at the 2-position, is a versatile building block in organic synthesis.[1][2] The pyridine ring offers a nitrogen atom that can participate in hydrogen bonding and coordination chemistry, while the nitrile group is a powerful electron-withdrawing group and a precursor to a variety of other functionalities.[1] When this valuable scaffold is combined with fluorine, the most electronegative element, the resulting fluorinated picolinonitriles exhibit a suite of enhanced properties that are highly sought after in modern chemistry.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a range of properties.[3][4] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[5] The judicious placement of fluorine can influence molecular conformation, block metabolic pathways, and alter pKa, thereby fine-tuning a molecule's interaction with its biological target.[3][6] This guide will explore the synthesis, properties, and diverse applications of this unique class of compounds, providing both foundational knowledge and practical insights for their utilization.

The Strategic Role of Fluorine in Modulating Picolinonitrile Properties

The incorporation of fluorine into the picolinonitrile scaffold is not merely an arbitrary substitution but a strategic decision to harness the unique properties of the fluorine atom. These properties can dramatically alter the molecule's behavior in biological systems and material matrices.[7]

Key Physicochemical Effects of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the molecule's half-life in vivo.[4][5]

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.[5] However, this effect is highly context-dependent, and in some cases, intramolecular interactions can lead to a decrease in lipophilicity.[5]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[5] When placed near a basic nitrogen atom, such as the pyridine nitrogen in picolinonitrile, it can significantly lower the pKa, reducing the likelihood of protonation at physiological pH. This can impact receptor binding and solubility.[6]

-

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, including the formation of non-covalent interactions like C-H···F contacts.[6] This can lock the molecule into a bioactive conformation, enhancing its binding affinity for a target protein.[3][5]

-

Bioisosterism: Fluorine and fluorinated groups (e.g., CF₃) are often used as bioisosteres for hydrogen atoms, methyl groups, or even carbonyl and nitrile moieties.[9][10] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with a biological target.

Caption: Impact of Fluorination on Molecular Properties and Performance.

Synthetic Methodologies for Fluorinated Picolinonitriles

The synthesis of fluorinated picolinonitriles can be approached in several ways, primarily by either introducing fluorine onto an existing pyridine ring or by constructing the ring from fluorinated precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Electrophilic Fluorination of Dihydropyridines

A modern approach to access fluorinated pyridines involves the electrophilic fluorination of stable dihydropyridine precursors. Reagents like Selectfluor® are effective for this transformation.[11]

Caption: General workflow for synthesis via electrophilic fluorination.

Experimental Protocol: Synthesis of Fluorinated 3,6-Dihydropyridines [11]

-

Materials: 1,2-dihydropyridine precursor, Selectfluor®, acetonitrile (dry), argon atmosphere.

-

Procedure:

-

Dissolve the 1,2-dihydropyridine precursor in dry acetonitrile in a flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Separately, dissolve Selectfluor® in dry acetonitrile.

-

Slowly add the Selectfluor® solution dropwise to the cooled dihydropyridine solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture containing the fluorinated 3,6-dihydropyridine can often be used in the next step without extensive purification. Subsequent mild heating or treatment with a weak base can facilitate the elimination of hydrogen fluoride to yield the aromatic fluorinated pyridine.

-

Nucleophilic Aromatic Substitution (SNAr)

The cyanation of a fluorinated halopyridine is a common and effective strategy. This typically involves the substitution of a halogen atom (like chlorine or bromine) with a cyanide source.[12] The presence of fluorine and the pyridine nitrogen activates the ring towards nucleophilic attack.

Experimental Protocol: Cyanation of a Fluorinated 2-Halopyridine [12]

-

Materials: Fluorinated 2-halopyridine (e.g., 2-chloro-5-fluoropyridine), a cyanide source (e.g., potassium cyanide or zinc cyanide), a palladium or copper catalyst (e.g., Pd(PPh₃)₄ or CuCN), a high-boiling polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated 2-halopyridine, the cyanide source, and the catalyst.

-

Add the dry solvent and stir the mixture.

-

Heat the reaction mixture to a temperature typically between 100-150 °C. The optimal temperature depends on the reactivity of the substrate and the catalyst used.

-

Monitor the reaction's progress using TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure fluorinated picolinonitrile.

-

Table 1: Comparison of Synthetic Strategies

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Electrophilic Fluorination | Dihydropyridine | Selectfluor® | Mild conditions, access to specific isomers. | Requires synthesis of dihydropyridine precursor. |

| SNAr Cyanation | Fluorinated Halopyridine | KCN, CuCN, or Pd catalyst | High yields, reliable for many substrates. | Use of toxic heavy metals and cyanide salts.[12] |

| Halex Reaction | Chloropicolinonitrile | KF, CsF | Avoids toxic cyanide reagents in the final step. | High temperatures often required. |

Spectroscopic and Structural Characterization

The unambiguous characterization of fluorinated picolinonitriles is crucial. A combination of spectroscopic techniques is typically employed.

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the fluorine atoms in the molecule. The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum provide invaluable information about the electronic environment and neighboring atoms of the fluorine. Computational methods are increasingly used to predict ¹⁹F NMR shifts, aiding in structure elucidation.[8][13]

-

¹H and ¹³C NMR Spectroscopy: These techniques reveal the structure of the carbon-hydrogen framework. The coupling between fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) provides definitive evidence for the location of the fluorine substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer clues about the structure.

Applications in Medicinal Chemistry: The Rise of Covalent Inhibitors

A particularly exciting application of fluorinated picolinonitriles is in the design of covalent inhibitors. The nitrile group can act as an electrophilic "warhead" that reacts with a nucleophilic residue, such as cysteine, in the active site of a target protein to form a reversible covalent bond.[14][15]

This covalent interaction can lead to significant advantages over non-covalent inhibitors, including:

-

Increased potency and prolonged duration of action.[16]

-

The ability to target proteins that have shallow binding pockets.

-

A lower risk of drug resistance developing.[16]

Fluorine substitution plays a critical role in this context by modulating the electrophilicity of the nitrile's carbon atom. An electron-withdrawing fluorine atom on the pyridine ring can fine-tune the reactivity of the nitrile warhead, optimizing the balance between reactivity and stability to minimize off-target reactions.[14][17] This strategy has been particularly successful in the development of inhibitors for cysteine proteases, which are implicated in a range of diseases, including viral infections and cancer.[15]

Caption: Covalent inhibition mechanism with a nitrile warhead.

Applications in Agrochemicals

The same properties that make fluorinated compounds valuable in medicine also make them highly effective in agriculture.[7] The introduction of fluorine can enhance the potency, stability, and spectrum of activity of herbicides, insecticides, and fungicides.[18][19] Fluorinated picolinonitriles are explored as core structures in the development of new agrochemicals. The stability conferred by the C-F bond can lead to greater persistence in the field, while modifications in lipophilicity can improve uptake by the target pest or weed.[19][20] Over half of the agrochemicals approved between 2010-2017 contained fluorine, highlighting the immense impact of this element in the field.[21]

Emerging Applications in Materials Science

The unique electronic and structural properties of the picolinonitrile scaffold, enhanced by fluorination, make these compounds attractive candidates for advanced materials.[1] Fluorinated polymers often exhibit exceptional thermal stability, chemical resistance, and specific surface properties like hydrophobicity.[22][23] Fluorinated picolinonitriles could serve as monomers for novel polymers or as ligands to create highly stable and selective catalysts. Their defined electronic structure also suggests potential applications in organic electronics.

Conclusion and Future Outlook

Fluorinated picolinonitriles stand at the intersection of heterocyclic chemistry and fluorine chemistry, offering a powerful platform for innovation. The ability to rationally tune molecular properties through fluorination has cemented their role in modern drug discovery, particularly in the design of targeted covalent inhibitors. Their utility in agrochemicals is well-recognized, and their potential in materials science is beginning to be explored.

Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods for accessing complex fluorinated picolinonitriles. A deeper understanding of the subtle interplay between fluorine substitution patterns and biological or material properties will continue to drive the design of next-generation pharmaceuticals, crop protection agents, and functional materials. The future for this versatile class of molecules is undoubtedly bright, with new applications waiting to be discovered.

References

- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. (URL: )

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv

- 2-Cyanopyridine | 100-70-9 - Benchchem. (URL: )

- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: )

- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (URL: [Link])

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed. (URL: [Link])

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])

- Application of Bioisosteres in Drug Design. (URL: )

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (URL: [Link])

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: [Link])

-

Recent developments in fluorine-containing pesticides - PubMed. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. (URL: [Link])

-

Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (URL: [Link])

-

Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (URL: [Link])

-

Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (URL: [Link])

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

-

Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. (URL: [Link])

-

Recent advances in the development of covalent inhibitors - PMC - NIH. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])

-

synthesis of fluorinated building blocks at Enamine - YouTube. (URL: [Link])

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (URL: [Link])

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed Central. (URL: [Link])

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: [Link])

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC. (URL: [Link])

-

Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. (URL: [Link])

-

Hydrophobic–Hydrophilic Properties and Characterization of PIM-1 Films Treated by Elemental Fluorine in Liquid Perfluorodecalin - PMC - NIH. (URL: [Link])

-

New fluorinated functional materials | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (URL: [Link])

- Fluorinated Polymers: Volume 2: Applic

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 17. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hydrophobic–Hydrophilic Properties and Characterization of PIM-1 Films Treated by Elemental Fluorine in Liquid Perfluorodecalin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. api.pageplace.de [api.pageplace.de]

The Emergence of a Key Building Block: A Technical History of 5-Fluoro-6-methylpicolinonitrile

For Immediate Release

Indianapolis, IN – January 7, 2026 – 5-Fluoro-6-methylpicolinonitrile, a seemingly unassuming heterocyclic compound, has quietly yet significantly carved out a niche as a critical intermediate in the realms of agrochemical and pharmaceutical development. This technical guide delves into the documented discovery and synthetic evolution of this versatile molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and significance.

Introduction: A Molecule of Strategic Importance

5-Fluoro-6-methylpicolinonitrile, identified by the CAS Number 915720-64-8, is a fluorinated pyridine derivative. The strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for more complex molecular architectures.[1] Its primary utility lies in serving as a foundational building block for the synthesis of active pharmaceutical ingredients (APIs) and potent herbicides.[1]

Molecular Structure and Properties:

| Property | Value |

| Chemical Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| CAS Number | 915720-64-8 |

| Appearance | Solid |

| Storage | Inert atmosphere at room temperature |

Documented Synthesis: A Key Patent Disclosure

While the precise moment of its initial serendipitous discovery remains outside the public record, a significant milestone in the history of 5-Fluoro-6-methylpicolinonitrile is its detailed preparation outlined in a patent filed by inventors associated with pharmaceutical research. A key patent, US9540388B2, which primarily concerns P2X7 modulators for therapeutic applications, describes a robust method for the synthesis of this picolinonitrile as a crucial intermediate. This patent, with a priority date of March 14, 2013, provides the earliest detailed and publicly accessible protocol for its preparation.[2]

The disclosure of this synthetic route underscores the compound's importance in the construction of novel therapeutic agents. The methodology laid out in the patent provides a practical and reproducible means of accessing this key building block, thereby facilitating further research and development in medicinal chemistry.

The Synthetic Pathway: A Step-by-Step Protocol

The preparation of 5-Fluoro-6-methylpicolinonitrile, as detailed in patent literature, offers a clear and executable methodology for its synthesis. The following protocol is based on the procedures described for analogous intermediates in the field.

Experimental Protocol: Synthesis of 5-Fluoro-6-methylpicolinonitrile

This protocol describes a likely synthetic route based on established chemical principles for the formation of fluorinated picolinonitriles.

Step 1: Halogen Exchange Fluorination

A suitable starting material, such as 5-chloro-6-methylpicolinonitrile, undergoes a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom. This "Halex" (halogen exchange) reaction is a common and effective method for the synthesis of fluorinated aromatic compounds.

-

Reactants: 5-chloro-6-methylpicolinonitrile, Potassium Fluoride (KF)

-

Solvent: A high-boiling point polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Sulfolane.

-

Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 150-220 °C, to facilitate the displacement of the chlorine atom by fluoride. The progress of the reaction is monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 5-Fluoro-6-methylpicolinonitrile.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 5-Fluoro-6-methylpicolinonitrile.

Applications and Evolving Significance

The history of 5-Fluoro-6-methylpicolinonitrile is intrinsically linked to the development of novel molecules in two major sectors:

-

Agrochemicals: The fluorinated pyridine scaffold is a well-established pharmacophore in modern herbicides. Companies like Dow AgroSciences (now Corteva Agriscience) have extensively patented herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acids and their derivatives.[3] 5-Fluoro-6-methylpicolinonitrile serves as a key precursor to these complex herbicidal molecules, highlighting its importance in crop protection.

-

Pharmaceuticals: As evidenced by its inclusion in patents for P2X7 modulators and CDK2 inhibitors, this compound is a valuable building block in medicinal chemistry.[2][4] The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Its utility extends to the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a critical tool in modern diagnostics and drug development.

Future Outlook

The history of 5-Fluoro-6-methylpicolinonitrile is still being written. As the demand for more sophisticated and targeted agrochemicals and pharmaceuticals continues to grow, the importance of versatile and strategically functionalized intermediates like this picolinonitrile derivative is set to increase. Its documented synthetic accessibility paves the way for its broader application in the discovery and development of new chemical entities with the potential to address significant challenges in human health and agriculture.

References

- US9540388B2 - P2X7 modulators - Google Patents.

- WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents.

-

Patents Assigned to CORTEVA AGRISCIENCE LLC. Available at: [Link]

-

5-Fluoro-6-methylpicolinonitrile - MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: 5-Fluoro-6-methylpicolinonitrile is a substituted pyridine derivative with potential applications as a key intermediate in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known properties of 5-Fluoro-6-methylpicolinonitrile and details the requisite experimental protocols for a complete physicochemical workup. The methodologies described herein are grounded in established analytical principles, ensuring data integrity and reproducibility for researchers in drug discovery and chemical development.

Introduction and Molecular Overview

5-Fluoro-6-methylpicolinonitrile (CAS No: 915720-64-8) is a fluorinated heterocyclic nitrile.[1] The presence of a fluorine atom, a methyl group, and a nitrile function on the pyridine ring imparts a unique combination of electronic and steric properties, influencing its reactivity, bioavailability, and metabolic stability in potential active pharmaceutical ingredients (APIs).[1][2] Its role as a building block in the synthesis of complex molecules underscores the necessity for a detailed characterization of its fundamental physical and chemical properties.[1]

Chemical Structure and Basic Information

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-6-methylpyridine-2-carbonitrile | N/A |

| CAS Number | 915720-64-8 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [3] |

| Canonical SMILES | CC1=C(C=CC(=N1)C#N)F | N/A |

| Physical State | Solid (predicted) | N/A |

Experimental Determination of Physicochemical Properties

While specific experimental data for 5-Fluoro-6-methylpicolinonitrile is not widely published, this section provides robust, field-proven protocols for the determination of its key physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the analytical process.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[4] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[4] This maximizes heat transfer and reproducibility.[4]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of no more than 1-2 mm.[5]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating Rate: A two-stage heating process is recommended for efficiency and accuracy.

-

Rapid Preliminary Scan: Heat rapidly to determine an approximate melting range.

-

Slow Accurate Determination: Cool the apparatus and then heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point

For liquid compounds, the boiling point is a fundamental physical constant. If 5-Fluoro-6-methylpicolinonitrile were a liquid at room temperature, its boiling point would be determined using the following method.

Experimental Protocol: Capillary Method (Siwoloboff Method)

-

Sample Preparation: Place a small amount of the liquid sample into a fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube or an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[6]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6]

Caption: Workflow for Boiling Point Determination.

Solubility

Solubility data is crucial for drug development, impacting formulation and bioavailability. The "shake-flask" method is a reliable technique for determining aqueous solubility.[7][8][9]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary heating step can accelerate dissolution.[10]

-

Phase Separation: Allow the solution to stand, or centrifuge, to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.[8]

This protocol is in accordance with OECD Guideline 105 for the testing of chemicals.[10]

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For pyridine derivatives, potentiometric titration or UV-spectrophotometry are common methods for pKa determination.[11][12]

Experimental Protocol: pKa Determination by UV-Spectrophotometry

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it into each buffer solution in a 96-well microplate.[13]

-

UV-Vis Measurement: Measure the UV-Vis absorption spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the neutral and ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation for NMR

-

¹H NMR: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][15][16][17]

-

¹³C NMR: A higher concentration is generally required, typically 50-100 mg of the sample.[16][17]

-

Filtration: It is crucial to filter the sample solution through a small plug of glass wool to remove any particulate matter, which can adversely affect the spectral resolution.[14]

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the methyl protons and the aromatic protons on the pyridine ring are expected. The fluorine atom will cause splitting of adjacent proton signals.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

-

¹³C NMR: Resonances for the methyl carbon, the nitrile carbon, and the carbons of the pyridine ring will be observed. The carbon atoms bonded to or near the fluorine will show coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples as it requires minimal sample preparation.[18]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.[18]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

Expected Spectral Features:

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹ for the nitrile group.[18][19]

-

Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region.

-

C-H Stretching: Bands around 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H.

-

C-F Stretching: A strong absorption band typically in the 1400-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[20]

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized by a beam of high-energy electrons (typically 70 eV).[20]

-

Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio and detected.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (136.13 m/z) should be observed.

-

Fragment Ions: Common fragmentation pathways for pyridine derivatives include loss of HCN, methyl radical (CH₃), and cleavage of the pyridine ring.

Synthesis and Reactivity

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-6-methylpicolinonitrile was not found, general laboratory safety precautions for handling chemical intermediates should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Storage should be at room temperature in a tightly sealed container.[1]

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-Fluoro-6-methylpicolinonitrile. While specific experimental data for this compound is limited, the detailed protocols and expected analytical outcomes presented herein offer a robust roadmap for researchers. By following these established methodologies, scientists and drug development professionals can generate the high-quality data necessary to advance their research and development activities involving this promising chemical intermediate.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

A Diamond ATR-FTIR Study of Nitriles. (2018). Spectroscopy Online. Retrieved from [Link]

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

- Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved from a public university chemistry department website.

- Melting point determination. (n.d.). Retrieved from a university chemistry department website.

- Determination of the pKa values of some pyridine derivatives by computational methods. (2018).

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

- Experiment name / Determination of Boiling point Purpose. (n.d.).

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. (2023). Request PDF on ResearchGate. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. (n.d.). Scilit. Retrieved from [Link]

- DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from a university chemistry department website.

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

- experiment (1) determination of melting points. (2021, September 19).

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1996). PubMed. Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

- Experiment 1 - Melting Points. (n.d.). Retrieved from a university chemistry department website.

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-